molecular formula C22H22FN3O4 B3784653 Ethyl 4-[[2-(3-fluorophenyl)-1,3-benzoxazole-5-carbonyl]amino]piperidine-1-carboxylate

Ethyl 4-[[2-(3-fluorophenyl)-1,3-benzoxazole-5-carbonyl]amino]piperidine-1-carboxylate

Cat. No.: B3784653
M. Wt: 411.4 g/mol
InChI Key: WFBZOYSOKIRXGX-UHFFFAOYSA-N
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Description

Ethyl 4-[[2-(3-fluorophenyl)-1,3-benzoxazole-5-carbonyl]amino]piperidine-1-carboxylate is a complex organic compound that features a benzoxazole ring, a piperidine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[[2-(3-fluorophenyl)-1,3-benzoxazole-5-carbonyl]amino]piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a carboxylic acid derivative.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative.

    Coupling with Piperidine: The piperidine ring is coupled with the benzoxazole derivative through an amide bond formation, typically using coupling reagents like EDCI or DCC.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

Ethyl 4-[[2-(3-fluorophenyl)-1,3-benzoxazole-5-carbonyl]amino]piperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Pharmaceuticals: The compound is investigated for its potential use in developing new therapeutic agents.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[[2-(3-fluorophenyl)-1,3-benzoxazole-5-carbonyl]amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzoxazole ring can interact with various enzymes or receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the piperidine ring can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[[2-(3-chlorophenyl)-1,3-benzoxazole-5-carbonyl]amino]piperidine-1-carboxylate
  • Ethyl 4-[[2-(3-methylphenyl)-1,3-benzoxazole-5-carbonyl]amino]piperidine-1-carboxylate

Uniqueness

Ethyl 4-[[2-(3-fluorophenyl)-1,3-benzoxazole-5-carbonyl]amino]piperidine-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and biological activity compared to its analogs. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to target proteins, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

ethyl 4-[[2-(3-fluorophenyl)-1,3-benzoxazole-5-carbonyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O4/c1-2-29-22(28)26-10-8-17(9-11-26)24-20(27)14-6-7-19-18(13-14)25-21(30-19)15-4-3-5-16(23)12-15/h3-7,12-13,17H,2,8-11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBZOYSOKIRXGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-[[2-(3-fluorophenyl)-1,3-benzoxazole-5-carbonyl]amino]piperidine-1-carboxylate
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Ethyl 4-[[2-(3-fluorophenyl)-1,3-benzoxazole-5-carbonyl]amino]piperidine-1-carboxylate
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Ethyl 4-[[2-(3-fluorophenyl)-1,3-benzoxazole-5-carbonyl]amino]piperidine-1-carboxylate
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Ethyl 4-[[2-(3-fluorophenyl)-1,3-benzoxazole-5-carbonyl]amino]piperidine-1-carboxylate
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Ethyl 4-[[2-(3-fluorophenyl)-1,3-benzoxazole-5-carbonyl]amino]piperidine-1-carboxylate
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Ethyl 4-[[2-(3-fluorophenyl)-1,3-benzoxazole-5-carbonyl]amino]piperidine-1-carboxylate

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